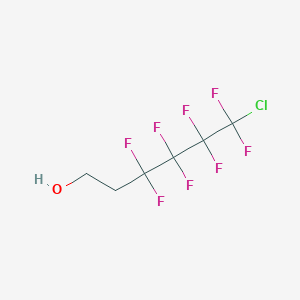germane CAS No. 184865-95-0](/img/no-structure.png)
[(2-Ethynylphenyl)ethynyl](trimethyl)germane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethynylphenyl)ethynylgermane is an organogermanium compound with the molecular formula C13H14Ge This compound features a germanium atom bonded to a trimethyl group and a phenyl ring substituted with two ethynyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethynylphenyl)ethynylgermane typically involves the reaction of trimethylgermanium chloride with a suitable ethynyl-substituted phenyl compound. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-germanium bonds under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production of (2-Ethynylphenyl)ethynylgermane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(2-Ethynylphenyl)ethynylgermane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the germanium center to lower oxidation states.
Substitution: The trimethylgermanium group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce various organogermanium derivatives.
科学研究应用
(2-Ethynylphenyl)ethynylgermane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organogermanium compounds and as a reagent in cross-coupling reactions.
Materials Science: The compound is explored for its potential in the development of germanium-based semiconductors and optoelectronic devices.
Biology and Medicine: Organogermanium compounds, including (2-Ethynylphenyl)ethynylgermane, are studied for their potential biological activities, such as anticancer and antiviral properties.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of (2-Ethynylphenyl)ethynylgermane involves its interaction with molecular targets through its ethynyl and phenyl groups. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, in biological systems, the compound may interact with enzymes and proteins, altering their activity and function.
相似化合物的比较
Similar Compounds
(2-Ethynylphenyl)ethynylsilane: Similar structure but with silicon instead of germanium.
(2-Ethynylphenyl)ethynylstannane: Similar structure but with tin instead of germanium.
(2-Ethynylphenyl)ethynylplumbane: Similar structure but with lead instead of germanium.
Uniqueness
(2-Ethynylphenyl)ethynylgermane is unique due to the presence of germanium, which imparts distinct chemical properties compared to its silicon, tin, and lead analogs. Germanium compounds often exhibit different reactivity and stability, making them valuable in specific applications where other elements may not perform as effectively.
属性
| 184865-95-0 | |
分子式 |
C13H14Ge |
分子量 |
242.88 g/mol |
IUPAC 名称 |
2-(2-ethynylphenyl)ethynyl-trimethylgermane |
InChI |
InChI=1S/C13H14Ge/c1-5-12-8-6-7-9-13(12)10-11-14(2,3)4/h1,6-9H,2-4H3 |
InChI 键 |
QFVDNRNEPLTGQS-UHFFFAOYSA-N |
规范 SMILES |
C[Ge](C)(C)C#CC1=CC=CC=C1C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14265594.png)


